2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a thiazole core substituted with a cyclohexylureido group at position 2 and an acetamide moiety linked to a 4-(trifluoromethoxy)phenyl group at position 4 (structural formula: C₂₁H₂₂F₃N₃O₃S). The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the cyclohexylureido moiety may facilitate hydrogen bonding in biological systems.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAWAJQPMDDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclohexylurea Formation: The cyclohexylurea moiety is introduced by reacting cyclohexylamine with an isocyanate or carbamoyl chloride.
Coupling Reactions: The thiazole derivative is then coupled with the cyclohexylurea intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Trifluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic ring with the trifluoromethoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules in health and disease.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: Acting as agonists or antagonists at specific receptors, thereby modulating signal transduction pathways.
Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions that are critical for various cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Thiazole-Based Ureido/Acetamide Derivatives
Key Compounds:
- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
- Core : Thiazole with phenylureido and piperazine-acetate substituents.
- Molecular Weight : 564.2 g/mol; Yield : 88.7% .
- Comparison : Unlike the target compound, 10h incorporates a piperazine-acetate group instead of a direct acetamide linkage. The trifluoromethoxy group is attached to the ureido-phenyl ring, which may alter electronic properties compared to the target's cyclohexylureido-thiazole core.
Structural Implications:
Quinazolinone-Based Acetamide Derivatives
Key Compounds:
- 2-[(3-Isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Core: Quinazolinone with a sulfanyl-acetamide linkage. Molecular Weight: 451.46 g/mol . Comparison: The quinazolinone core replaces the thiazole ring, offering a planar heterocyclic system. The sulfanyl group may confer distinct redox properties compared to the target's ureido-thiazole structure.
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Activity: Exhibits anti-inflammatory effects surpassing Diclofenac in some assays . Comparison: The ethylamino substituent in this compound highlights how minor modifications (e.g., amino vs. ureido groups) can significantly alter bioactivity.
Trifluoromethoxy Phenyl Acetamides
Key Compounds:
- N-(4-(Trifluoromethoxy)phenyl)acetamide (3b-II) Core: Simple acetamide with a trifluoromethoxy-phenyl group. Synthesis Yield: 9% (minor product) .
Physicochemical Data Comparison
Pharmacological and Functional Insights
- Anti-inflammatory Potential: Quinazolinone-acetamides (e.g., ) demonstrate moderate activity, suggesting the target compound’s thiazole-ureido system could be optimized for similar applications .
- Metabolic Stability : The trifluoromethoxy group in the target and analogs like 10h may reduce oxidative metabolism, extending half-life .
Biological Activity
The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a ureido-substituted thiazole derivative that has been studied for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄F₃N₃OS
- Molecular Weight : 373.38 g/mol
The structural components include a thiazole ring, a cyclohexylureido group, and a trifluoromethoxy phenyl moiety, which contribute to its biological activity.
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- Inhibition of IGF1R : The compound has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cell proliferation and survival. Inhibition of IGF1R results in reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing a significant increase in early apoptotic cells upon treatment . This effect is concentration-dependent and correlates with cell cycle arrest at the G2/M phase.
- Antiproliferative Activity : The antiproliferative effects have been quantified using the CCK-8 assay against various cancer cell lines, including HepG2 and HuH-7. The IC₅₀ value for HepG2 cells was determined to be 0.62 ± 0.34 μM, indicating potent activity compared to standard treatments like Sorafenib .
Biological Activity Data Table
| Biological Activity | Value | Methodology |
|---|---|---|
| IC₅₀ against HepG2 | 0.62 ± 0.34 μM | CCK-8 assay |
| IGF1R Inhibition | 76.84% at 10 μM | Kinase profiling |
| Early Apoptosis Induction | 49.77% at 10 μM | Flow cytometry |
| G2/M Phase Cell Cycle Arrest | Significant reduction | Cell cycle analysis |
Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to the compound :
- Anticancer Properties : A study published in Molecules highlighted that ureido-substituted thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with specific emphasis on their ability to inhibit cell migration and induce apoptosis .
- Mechanistic Insights : Another research article discussed the molecular modeling of these compounds, revealing strong binding interactions with IGF1R through multiple hydrogen bonds, supporting their potential as therapeutic agents for HCC .
- Comparative Analysis : Comparative studies have shown that compounds with similar structural features often demonstrate enhanced biological activities, suggesting that modifications to the thiazole framework can lead to improved efficacy against cancer cells.
Q & A
What are the critical steps in synthesizing 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?
The synthesis involves sequential functionalization of the thiazole core, starting with the coupling of 3-cyclohexylurea to the thiazole-4-yl moiety, followed by acetamide formation with the 4-(trifluoromethoxy)phenyl group. Key steps include:
- Ureido-thiazole formation : Reacting cyclohexyl isocyanate with a thiazole-4-amine precursor under anhydrous conditions.
- Acetamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole intermediate to the 4-(trifluoromethoxy)phenyl group.
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .
Critical parameters include strict temperature control (0–5°C during coupling steps) and solvent selection (e.g., DMF for solubility, dichloromethane for phase separation) .
Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., distinguishing thiazole C-2 vs. C-4 substitution) and the presence of the trifluoromethoxy group ( NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine or sulfur isotopes) .
- HPLC-PDA/ELSD : Assesses purity (>95%) and detects residual solvents or byproducts .
For advanced characterization, X-ray crystallography resolves stereochemical ambiguities in the cyclohexylurea moiety .
How can researchers optimize reaction conditions to improve synthesis yield?
- Solvent optimization : Replace polar aprotic solvents (DMF) with mixed systems (e.g., THF:H₂O) to enhance intermediate solubility and reduce side reactions .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
- Temperature gradients : Use microwave-assisted synthesis to accelerate urea formation while minimizing decomposition .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Comparative SAR studies : Systematically modify functional groups (e.g., replacing trifluoromethoxy with methoxy) to isolate contributions to activity .
- Computational docking : Model interactions with biological targets (e.g., kinases) to identify binding site mismatches caused by steric effects from the cyclohexyl group .
- Metabolite profiling : Use LC-MS to rule out off-target effects from metabolic byproducts (e.g., oxidative degradation of the thiazole ring) .
How does the trifluoromethoxy group influence pharmacokinetic properties?
- Metabolic stability : The electron-withdrawing trifluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Target engagement : Fluorine’s electronegativity strengthens hydrogen bonding with polar residues in enzymatic active sites .
What are the challenges in scaling up the synthesis for preclinical studies?
- Byproduct management : Optimize workup protocols (e.g., aqueous washes) to remove unreacted isocyanate intermediates, which can form toxic urea derivatives .
- Safety : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification and reduce occupational exposure .
- Batch consistency : Implement QC checkpoints (e.g., mid-process HPLC) to ensure intermediate purity before proceeding to subsequent steps .
How can the biological activity of this compound be optimized through structural modifications?
- Thiazole substitution : Introduce electron-donating groups (e.g., methyl) at C-5 to enhance π-stacking with aromatic residues in target proteins .
- Urea linker replacement : Test thiourea or carbamate analogs to modulate hydrogen-bonding capacity and solubility .
- Trifluoromethoxy positional isomerism : Compare para- vs. meta-substituted phenyl groups to balance potency and metabolic stability .
What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Kinase inhibition profiling : Use a panel of 100+ kinases to identify selectivity (e.g., via Eurofins KinaseProfiler™) .
- Cellular cytotoxicity : Measure IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays, correcting for serum protein binding .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based kits (e.g., Promega Caspase-Glo®) .
How do solvent polarity and pH affect the compound’s stability during storage?
- Aqueous solutions : Degradation occurs above pH 7 due to hydrolysis of the acetamide bond. Store lyophilized powder at -20°C and reconstitute in acetonitrile:water (1:1) with 0.1% formic acid .
- Solid-state stability : Hygroscopicity from the urea moiety necessitates desiccant-packed containers. XRPD confirms amorphous vs. crystalline forms, which impact dissolution rates .
What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates bioavailability, BBB permeability, and P-gp substrate likelihood based on topological descriptors .
- Molinspiration : Calculates drug-likeness scores (e.g., Lipinski violations) from molecular weight and hydrogen-bonding groups .
- ADMET Predictor™ : Simulates CYP inhibition and hERG channel binding risks using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
